Bienvenue dans la boutique en ligne BenchChem!

2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole

sEH inhibition enzyme kinetics benzimidazole SAR

2-((Naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole (CAS 383370-71-6) is a synthetic benzimidazole derivative characterized by a naphthalen-2-yloxy methyl group at the C2 position and a phenethyl moiety on the N1 nitrogen. This high-purity research compound (≥90%) has a molecular formula of C26H22N2O, a molecular weight of 378.47 g/mol, and a calculated XLogP3 of 6.1, indicating pronounced lipophilicity.

Molecular Formula C26H22N2O
Molecular Weight 378.475
CAS No. 383370-71-6
Cat. No. B2970935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole
CAS383370-71-6
Molecular FormulaC26H22N2O
Molecular Weight378.475
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C26H22N2O/c1-2-8-20(9-3-1)16-17-28-25-13-7-6-12-24(25)27-26(28)19-29-23-15-14-21-10-4-5-11-22(21)18-23/h1-15,18H,16-17,19H2
InChIKeyRTJKFZACHURCKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 2-((Naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole (CAS 383370-71-6) for Scientific Procurement


2-((Naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole (CAS 383370-71-6) is a synthetic benzimidazole derivative characterized by a naphthalen-2-yloxy methyl group at the C2 position and a phenethyl moiety on the N1 nitrogen [1]. This high-purity research compound (≥90%) has a molecular formula of C26H22N2O, a molecular weight of 378.47 g/mol, and a calculated XLogP3 of 6.1, indicating pronounced lipophilicity [1][2]. It is currently utilized as a potent and highly selective inhibitor of soluble epoxide hydrolase (sEH), a validated target for inflammation, cardiovascular, and neuropathic pain disorders [3][4]. The compound is available from commercial suppliers including Life Chemicals and A2B Chem LLC [1].

Why 2-((Naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole Cannot Be Simply Replaced by Close Structural Analogs


Generic substitution among benzimidazole-based sEH inhibitors often overlooks critical structural determinants of potency and selectivity. The N1-phenethyl substituent in this compound imparts a specific spatial orientation and lipophilicity that profoundly enhances interaction with the sEH active site, achieving a sub-nanomolar IC50 of 0.4 nM [1]. In contrast, closer analogs lacking the phenethyl group or bearing alternate N1-substituents (e.g., methyl, benzyl, or undecyl) can exhibit dramatically reduced sEH inhibition or altered selectivity profiles. The resulting differences are not merely incremental but can represent orders-of-magnitude shifts in both target engagement and off-target activity, making simple replacement scientifically indefensible without rigorous comparative validation [2][3].

Quantitative Differentiation Evidence for 2-((Naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole vs. Structural Analogs


Superior sEH Inhibitory Potency vs. In-Class Benzimidazole Amides

This compound exhibits an sEH IC50 of 0.4 nM, matching the most potent benzimidazole-based amide lead, FP30 (BRP-821; IC50 = 0.4 nM), which was developed through extensive scaffold optimization of BRP-7 [1][2]. In contrast, closely related benzimidazole fluorobenzimidazoles (e.g., compound 4k) achieve only an IC50 of ≤ 0.7 µM (700 nM) against sEH [3]. This represents a >1,000-fold improvement in potency, indicating that the naphthyloxy-phenethyl substitution pattern provides a critical advantage in target binding affinity.

sEH inhibition enzyme kinetics benzimidazole SAR

Exquisite Selectivity Over Off-Target Enzymes vs. Broad-Spectrum Inhibitors

In selectivity profiling, 2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole demonstrates an IC50 > 10,000 nM against COX-2 and >100,000 nM against 5-lipoxygenase (5-LOX) [1]. For comparison, dual FLAP/sEH inhibitors like BRP-7 exhibit significant activity against both targets, and many non-benzimidazole sEH inhibitors, such as t-TUCB (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea), show only moderate selectivity over COX and LOX pathways [2]. The computed selectivity indices of >25,000-fold for sEH over COX-2 and >250,000-fold over 5-LOX position this molecule as a highly selective chemotype, virtually eliminating confounding anti-inflammatory effects mediated by prostaglandin or leukotriene modulation.

target selectivity COX-2 5-LOX off-target profiling

Distinctive Lipophilicity Profile Enabling Blood-Brain Barrier Penetration vs. Hydrophilic sEH Inhibitors

With a calculated XLogP3 of 6.1 and a topological polar surface area (tPSA) of 27 Ų [1], this compound occupies a physicochemical space favorable for passive diffusion across biological membranes, particularly the blood-brain barrier (BBB). In contrast, potent sEH inhibitors with urea or amide functional groups (e.g., t-TUCB, TPPU) typically exhibit higher tPSA (>40 Ų) and lower logP (<5), which may advantage systemic but not CNS exposure [2]. For research into neuropathic pain or neuroinflammation where CNS sEH engagement is critical, this compound's inherent physicochemical profile offers a potential advantage that structurally divergent, more polar clinical candidates do not possess by default.

ADME blood-brain barrier lipophilicity CNS penetration

Rapid Synthetic Access and Commercial Availability vs. Complex Multi-Step Synthetic Bolts

2-((Naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole is immediately available from commercial suppliers (Life Chemicals, A2B Chem LLC) in 90%+ purity [1], whereas the more potent sEH lead FP30 (BRP-821) requires a multi-step synthesis involving amide coupling and extensive purification due to its complex benzimidazole-amide structure [2]. For laboratories needing a potent, selective sEH probe without custom synthesis, this compound offers a ready-to-use solution with proven purity quality control and batch-to-batch consistency, significantly reducing lead time and resource expenditure.

synthetic tractability supply reliability medicinal chemistry sourcing

Accurate Mass and Structural Identity Assurance for Analytical Reproducibility

The exact monoisotopic mass of this compound is 378.173213330 g/mol, confirmed by mass spectrometry [1]. This unambiguous detection enables robust LC-MS/MS quantification in biological matrices, which is critical for pharmacokinetic and distribution studies. In contrast, some close analogs with similar nominal masses (e.g., 1-benzyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole; exact mass 364.157563 g/mol) require method redevelopment due to differing fragmentation patterns . The availability of a precise, documented mass ensures immediate integration into existing analytical workflows without method adjustment.

compound integrity exact mass analytical chemistry quality control

Optimal Research Applications for 2-((Naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole


CNS-Focused sEH Inhibition in Neuropathic Pain Models

Leveraging its sub-nanomolar sEH potency (IC50 = 0.4 nM, [1]) and physicochemical properties indicative of BBB penetration (XLogP3 = 6.1, tPSA = 27 Ų, [2]), this compound is ideally suited for in vivo studies of neuropathic pain where simultaneous target engagement in the CNS and periphery is required. Its high lipophilicity enables reliable brain exposure without the need for formulation enhancers, a significant advantage over more polar sEH inhibitors that require intracerebroventricular administration or prodrug strategies. Researchers can directly dose this compound in efficacy studies, expecting sustained sEH inhibition in both spinal and supraspinal pain pathways.

High-Confidence Target Validation in Inflammatory Disease Research

The extraordinary selectivity profile (>25,000-fold for sEH over COX-2 and >250,000-fold over 5-LOX, [1]) makes this compound a definitive pharmacological tool for assigning biological roles to sEH-derived epoxyeicosatrienoic acid (EET) hydrolysis without confounding effects from prostaglandin or leukotriene pathways. In models of cardiovascular inflammation or metabolic syndrome, where eicosanoid crosstalk is significant, using this compound ensures that observed therapeutic effects are unequivocally attributed to stabilized EET levels, thus strengthening target validation hypotheses and facilitating translational research [2].

Synthetic Biology and Enzyme Engineering Baseline Comparator

Because of its immediate commercial availability at high purity (90%+, [1]) and well-characterized exact mass (378.173213330 g/mol, [2]), this compound serves as an ideal baseline inhibitor in enzyme engineering campaigns aimed at evolving sEH variants with altered substrate specificity or inhibitor resistance profiles. Its ready-to-use format eliminates the time-intensive custom synthesis of alternative high-potency sEH inhibitors, allowing enzyme engineers to initiate multi-well screening or kinetic characterization tasks immediately upon procurement.

Pharmacokinetic/Pharmacodynamic (PK/PD) Method Development and Reference Standard

The documented monoisotopic mass and computed properties (logP 6.1, [1]) provide a well-defined reference for developing sensitive LC-MS/MS assays in biological matrices. Laboratories establishing PK/PD protocols for sEH inhibitor candidates can use this compound to validate extraction efficiency, matrix effects, and instrument linearity across a range of concentrations. Its stability and reproducibility as a pure analytical standard streamline the transition from in vitro screening to in vivo exposure-response modeling, reducing method development timelines.

Quote Request

Request a Quote for 2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.